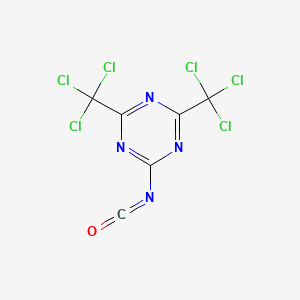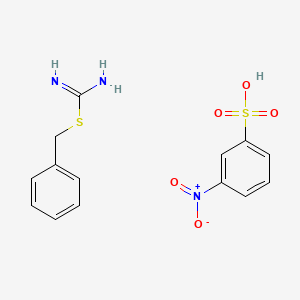
1,3-Propanediol, 2-cyclohexyl-2-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-cyclohexyl-2-ethyl- is an organic compound with the molecular formula C13H24O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone. The compound is characterized by the presence of a cyclohexyl and an ethyl group attached to the second carbon of the propane chain. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-cyclohexyl-2-ethyl- can be achieved through several methods. One common approach involves the reaction of cyclohexyl ethyl ketone with formaldehyde in the presence of a base, followed by reduction with a suitable reducing agent. The reaction conditions typically include:
Temperature: Moderate temperatures (50-100°C) are often used.
Catalysts: Basic catalysts such as sodium hydroxide or potassium hydroxide.
Solvents: Common solvents include ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediol, 2-cyclohexyl-2-ethyl- may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize yield and purity. The use of high-pressure hydrogenation and specialized catalysts can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2-cyclohexyl-2-ethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reagents: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Cyclohexyl ethyl ketone or cyclohexyl acetic acid.
Reduction: Cyclohexyl ethyl propane.
Substitution: Cyclohexyl ethyl halides or amines.
Applications De Recherche Scientifique
1,3-Propanediol, 2-cyclohexyl-2-ethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-cyclohexyl-2-ethyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the cyclohexyl and ethyl groups can affect the compound’s hydrophobicity and steric properties, impacting its behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-: Similar in structure but lacks the cyclohexyl group.
2-Methyl-1,3-propanediol: Contains a methyl group instead of a cyclohexyl group.
1,3-Butanediol: A shorter chain diol with different physical and chemical properties.
Uniqueness
1,3-Propanediol, 2-cyclohexyl-2-ethyl- is unique due to the presence of both cyclohexyl and ethyl groups, which impart distinct steric and electronic effects. These features make it particularly valuable in applications requiring specific hydrophobic and steric properties.
Propriétés
Numéro CAS |
25450-99-1 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
2-cyclohexyl-2-ethylpropane-1,3-diol |
InChI |
InChI=1S/C11H22O2/c1-2-11(8-12,9-13)10-6-4-3-5-7-10/h10,12-13H,2-9H2,1H3 |
Clé InChI |
VKVNNYYLKZRPQJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)(CO)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,6R,7R,8S,9S)-2,6-dihydroxy-5,5,8-trimethylspiro[12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-9,2'-oxirane]-10-one](/img/structure/B14686362.png)

![2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one](/img/structure/B14686372.png)


![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686397.png)








